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Aspect Key Findings / Parameters
Model /
Context

Analytical
Method

Validated UPLC-MS/MS method for quantification in plasma

[1]

Rat plasma

| Key PK Parameters (Single Dose)| • Cmax: 1080 ng/mL • AUC0→t: 16,200 hng/mL • AUC0→∞: 16,700

hng/mL • t1/2: 27.8 hours • CLz/F: 1.80 L/h/kg [1] | Rats (30 mg/kg) | | Clinical Exposure | Steady-state

exposure at 300 mg daily; dose-dependent PK [2] | Human patients (Phase 1/2 trial) | | Drug-Drug

Interaction | No significant PK interaction with naringin [1] | Rat study (co-administered) | | Key Metabolic

Pathway | Not fully elucidated in searched literature; specific enzymes not identified | N/A | | Brain

Penetration | Low across all tested doses [2] | Preclinical mouse models |

Experimental Protocol: UPLC-MS/MS Bioanalysis

For researchers, a detailed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-

MS/MS) method for determining derazantinib concentration in biological samples has been established and

validated [1].
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Instrumentation: Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple

quadrupole tandem mass spectrometer [1].
Chromatography:

Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Mobile Phase: 0.1% formic acid in water (aqueous) and acetonitrile (organic)

Gradient Elution: 10% to 90% acetonitrile over 1.5 minutes
Flow Rate: 0.30 mL/min

Injection Volume: 2 μL
Run Time: 2.0 minutes [1]

Mass Spectrometry Detection:
Ionization Mode: Electrospray Ionization (ESI), positive mode

Detection Mode: Selective Reaction Monitoring (SRM)
Derazantinib SRM transition: m/z 468.96 → 382.00 [1]

Sample Preparation: Protein precipitation using acetonitrile as the precipitating agent is a common
method for plasma samples in UPLC-MS/MS analysis, though the specific protocol was not detailed

in the searched literature.

Pharmacodynamics and Mechanism of Action

Derazantinib is an orally bioavailable, ATP-competitive multi-kinase inhibitor. Its primary anti-tumor

activity is attributed to being a potent pan-FGFR inhibitor, with strong activity against FGFR1, FGFR2,

and FGFR3 kinases [1] [3] [2].

The diagram below illustrates its mechanism of action and downstream effects.

This targeted inhibition is particularly relevant in cancers with FGFR2 gene fusions, such as intrahepatic

cholangiocarcinoma (iCCA), where it has shown preliminary antitumor activity [1] [3]. A key, on-target

pharmacodynamic effect is dose-dependent hyperphosphatemia due to FGFR inhibition, which is used as

a biomarker of biological activity [3].

Key Insights for Researchers

Clinical Efficacy: In a phase 1/2 study of patients with advanced, unresectable iCCA with FGFR2

fusions, derazantinib demonstrated an overall response rate of 20.7% and a disease control rate of
82.8%, with a median progression-free survival of 5.7 months [3] [4].
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Drug-Drug Interactions: A study in rats indicated that co-administration with naringin did not cause

significant changes in derazantinib's pharmacokinetic parameters, suggesting this combination may
be administered without dose adjustment [1].

Research Gaps: The available literature lacks detailed identification of the specific cytochrome P450
enzymes or other metabolic pathways responsible for derazantinib's metabolism in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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